Orphenandrine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

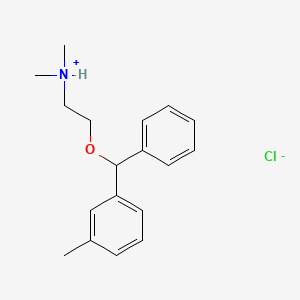

dimethyl-[2-[(3-methylphenyl)-phenylmethoxy]ethyl]azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO.ClH/c1-15-8-7-11-17(14-15)18(20-13-12-19(2)3)16-9-5-4-6-10-16;/h4-11,14,18H,12-13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZPVFDNYWNWHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=CC=CC=C2)OCC[NH+](C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17630-53-4 | |

| Record name | Orphenandrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017630534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of Orphenadrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orphenadrine (B1219630) is a centrally acting drug with a multifaceted pharmacological profile, exhibiting effects as a muscle relaxant, analgesic, and antiparkinsonian agent. Its therapeutic actions and side effect profile are attributable to its interactions with a variety of targets within the central nervous system (CNS). This technical guide provides a detailed examination of orphenadrine's mechanism of action, focusing on its engagement with key neurotransmitter receptors and ion channels. We present a compilation of quantitative binding data, detailed experimental methodologies for assessing its activity, and visual representations of the relevant signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Core Pharmacological Profile: A Multi-Target Ligand

Orphenadrine is often referred to as a "dirty drug" due to its activity at multiple physiologically significant targets. This promiscuity underlies its complex clinical effects, which include both therapeutic benefits and adverse reactions. The principal CNS targets of orphenadrine are:

-

Muscarinic Acetylcholine Receptors (mAChRs): Orphenadrine is a nonselective antagonist of muscarinic receptors.[1][2] This anticholinergic activity is central to its use in mitigating the motor symptoms of Parkinson's disease by counteracting the relative overactivity of the cholinergic system in the striatum that results from dopamine (B1211576) deficiency.

-

Histamine (B1213489) H1 Receptors: Structurally related to the first-generation antihistamine diphenhydramine, orphenadrine is an antagonist of the histamine H1 receptor.[2] This action contributes to its sedative side effects.

-

N-methyl-D-aspartate (NMDA) Receptors: Orphenadrine acts as an uncompetitive antagonist at the NMDA receptor, binding to the phencyclidine (PCP) binding site within the ion channel.[3][4] This mechanism is thought to contribute to its analgesic properties.[4]

-

Monoamine Transporters: Orphenadrine inhibits the reuptake of both norepinephrine (B1679862) (NE) and dopamine (DA), classifying it as a norepinephrine-dopamine reuptake inhibitor (NDRI). This action may contribute to its mood-elevating effects.

-

Voltage-Gated Sodium Channels: Orphenadrine blocks several subtypes of voltage-gated sodium channels, including Nav1.7, Nav1.8, and Nav1.9. This channel blockade is another mechanism that likely contributes to its analgesic effects.

-

Human Ether-à-go-go-Related Gene (hERG) Potassium Channels: Orphenadrine is an inhibitor of hERG potassium channels, an action that has been linked to potential proarrhythmic side effects.

Quantitative Data: Receptor and Transporter Affinities

The following tables summarize the available quantitative data on the binding affinities and inhibitory concentrations of orphenadrine for its primary CNS targets.

Table 1: Orphenadrine Receptor Binding Affinities

| Receptor Target | Ligand Type | Kd (nM) | Ki (nM) | Reference(s) |

| Muscarinic M1 | Antagonist | 48 | 36 | [5],[1] |

| Muscarinic M2 | Antagonist | 213 | - | [5] |

| Muscarinic M3 | Antagonist | 120 | - | [5] |

| Muscarinic M4 | Antagonist | 170 | 17 | [5],[6] |

| Muscarinic M5 | Antagonist | 129 | - | [5] |

| Histamine H1 | Antagonist | - | 144 | [6] |

| NMDA (PCP Site) | Uncompetitive Antagonist | - | 6000 ± 700 | [3] |

Table 2: Orphenadrine Transporter and Ion Channel Inhibition

| Target | Action | IC50 (µM) | Reference(s) |

| Dopamine Transporter (DAT) | Reuptake Inhibitor | ~10 | [5] |

| Norepinephrine Transporter (NET) | Reuptake Inhibitor | Data not available | - |

| hERG Potassium Channel | Blocker | 0.85 | [6] |

Note: A specific Ki or IC50 value for the norepinephrine transporter (NET) was not available in the reviewed literature, though its inhibitory activity is well-documented.

Experimental Protocols

This section details the methodologies employed in key experiments to elucidate the mechanism of action of orphenadrine.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a drug for its receptor.

-

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of orphenadrine for muscarinic and NMDA receptors.

-

General Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cells or tissues expressing the receptor. A competing unlabeled ligand (orphenadrine) is added at various concentrations to displace the radioligand. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

Methodology for Muscarinic Receptor Binding:

-

Receptor Source: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are used.[5]

-

Membrane Preparation: Cells are harvested and homogenized to prepare a membrane fraction containing the receptors.

-

Radioligand: [3H]N-Methylscopolamine, a non-selective muscarinic antagonist, is commonly used.[1]

-

Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of orphenadrine.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and IC50 values are determined. Ki values are then calculated.

-

-

Methodology for NMDA Receptor Binding:

-

Receptor Source: Homogenates of post-mortem human frontal cortex are used as a source of NMDA receptors.[3]

-

Radioligand: [3H]MK-801, a potent and selective uncompetitive NMDA receptor antagonist that binds to the PCP site, is utilized.[3]

-

Assay, Separation, and Detection: The procedure is analogous to the muscarinic receptor binding assay.

-

Monoamine Reuptake Inhibition Assays

These assays measure the ability of a compound to block the reuptake of neurotransmitters into cells.

-

Objective: To determine the IC50 of orphenadrine for the dopamine and norepinephrine transporters.

-

General Principle: Cells expressing the transporter of interest are incubated with a radiolabeled neurotransmitter. The ability of a test compound (orphenadrine) to inhibit the uptake of the radiolabeled neurotransmitter is measured.

-

Methodology for Dopamine Transporter (DAT) Inhibition:

-

Cell Line: Porcine aortic endothelial (PAE) cells or Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT) are used.[5]

-

Radiolabeled Substrate: [3H]-Dopamine is used as the substrate for the transporter.

-

Assay: Cells are grown to confluence in multi-well plates. They are then incubated with varying concentrations of orphenadrine followed by the addition of [3H]-dopamine.

-

Termination and Detection: Uptake is terminated by washing the cells with ice-cold buffer. The amount of radioactivity taken up by the cells is determined by liquid scintillation counting.

-

Data Analysis: The concentration of orphenadrine that inhibits 50% of the dopamine uptake (IC50) is calculated.

-

-

Methodology for Norepinephrine Transporter (NET) Inhibition:

-

System: Assays can be performed using either rat brain synaptosomes or cell lines such as SK-N-BE(2)C human neuroblastoma cells, which endogenously express the human norepinephrine transporter (hNET).[7]

-

Radiolabeled Substrate: [3H]-Norepinephrine is used as the substrate.

-

Assay and Analysis: The procedure is similar to the DAT inhibition assay, where the inhibition of [3H]-norepinephrine uptake by orphenadrine is measured to determine its IC50.

-

Patch-Clamp Electrophysiology

This technique is used to study ion channels and their modulation by drugs.

-

Objective: To determine the IC50 of orphenadrine for hERG potassium channels.

-

General Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell, allowing for the measurement of ion currents flowing through the channels in that patch of membrane. In the whole-cell configuration, the membrane patch is ruptured, providing electrical access to the entire cell.

-

Methodology for hERG Channel Inhibition:

-

Cell Line: Human Embryonic Kidney (HEK-293) cells heterologously expressing the hERG channel are used.[6]

-

Recording Configuration: The whole-cell patch-clamp technique is employed.

-

Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic "tail current."

-

Drug Application: Orphenadrine is applied to the cells at various concentrations, and the resulting inhibition of the hERG current is measured.

-

Data Analysis: The concentration of orphenadrine that causes a 50% reduction in the hERG current (IC50) is determined.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by orphenadrine and a typical experimental workflow for its characterization.

Caption: Overview of Orphenadrine's Primary CNS Targets.

Caption: Orphenadrine's Antagonism of H1 Receptor Signaling.

Caption: Orphenadrine's Blockade of the NMDA Receptor Ion Channel.

Caption: Experimental Workflow for Characterizing Orphenadrine.

Conclusion

Orphenadrine's mechanism of action in the central nervous system is complex, arising from its interactions with a diverse set of molecular targets. Its anticholinergic and NMDA receptor antagonist properties are key to its therapeutic effects in movement disorders and pain, respectively. Concurrently, its antihistaminic, monoamine reuptake inhibitory, and ion channel blocking activities contribute to its overall pharmacological profile, including its side effects. A thorough understanding of this multi-target engagement, supported by the quantitative data and experimental methodologies presented in this guide, is crucial for the rational use of orphenadrine and for the development of future therapeutics with improved selectivity and safety profiles.

References

- 1. Orphenadrine - Wikipedia [en.wikipedia.org]

- 2. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. orphenadrine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

Orphenadrine: A Comprehensive Pharmacological Profile of a Multi-Target Drug

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine (B1219630) is a centrally acting drug, structurally related to diphenhydramine, that has been in clinical use for decades, primarily as a skeletal muscle relaxant and for the management of Parkinson's disease.[1] However, its therapeutic efficacy is not derived from a single, specific mechanism of action. Instead, orphenadrine exhibits a complex pharmacological profile, interacting with a wide array of molecular targets. This promiscuity has led to it being characterized as a "dirty drug."[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of orphenadrine, detailing its interactions with multiple receptors and ion channels. The information is presented to aid researchers, scientists, and drug development professionals in understanding the multifaceted nature of this compound.

Multi-Target Interactions of Orphenadrine

Orphenadrine's diverse pharmacological effects stem from its ability to bind to and modulate the activity of several distinct protein targets. These include G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters. This multi-target engagement is responsible for both its therapeutic actions and its side effect profile. The primary targets of orphenadrine include:

-

Muscarinic Acetylcholine Receptors (mAChRs): Orphenadrine is a non-selective antagonist of mAChRs, contributing to its anticholinergic properties.[2][4] This action is central to its use in Parkinson's disease, where it helps to counteract the overactive cholinergic system resulting from dopamine (B1211576) deficiency.[3]

-

Histamine H1 Receptor: As a first-generation ethanolamine (B43304) antihistamine, orphenadrine acts as an antagonist at the H1 receptor.[3] This contributes to its sedative effects.

-

N-Methyl-D-Aspartate (NMDA) Receptor: Orphenadrine is an uncompetitive antagonist of the NMDA receptor, binding to the phencyclidine (PCP) site within the ion channel.[5] This action may contribute to its analgesic properties.

-

Norepinephrine (B1679862) (NE) and Dopamine (DA) Transporters (NET and DAT): Orphenadrine inhibits the reuptake of both norepinephrine and dopamine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft.[3]

-

Voltage-Gated Sodium Channels (Nav): Orphenadrine blocks several subtypes of voltage-gated sodium channels, including Nav1.7, Nav1.8, and Nav1.9, which are crucial for pain signaling.[6][7]

-

HERG Potassium Channel: Orphenadrine is an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel, an action that has been linked to potential proarrhythmic side effects.[2]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the binding affinities and functional inhibition of orphenadrine at its various molecular targets. It is important to note that specific Ki or IC50 values for all targets, particularly for individual muscarinic receptor subtypes and specific sodium channel isoforms, are not consistently available in the public domain.

| Target | Parameter | Value | Species/Tissue | Reference |

| NMDA Receptor | Ki (vs. [3H]MK-801) | 6.0 ± 0.7 µM | Human Frontal Cortex | [5] |

| IC50 (channel block) | 16.2 ± 1.6 µM | Cultured Superior Colliculus Neurones | [5] | |

| HERG Potassium Channel | IC50 | 0.85 µM | HEK 293 cells | [2] |

| Dopamine Transporter (DAT) | IC50 ([3H]-DA uptake) | ~10 µM | PAE cells expressing hDAT | |

| Muscarinic Acetylcholine Receptors | Potency vs. Atropine | 58% | Not Specified | [8] |

| Histamine H1 Receptor | Ki | Not specified | Not specified | |

| Norepinephrine Transporter (NET) | IC50 | Not specified | Not specified | |

| Voltage-Gated Sodium Channels | Nav1.7, Nav1.8, Nav1.9 | Significant block at clinically relevant concentrations | HEK293 cells and rat DRG neurons | [6][7] |

Key Signaling Pathways and Mechanisms of Action

The interaction of orphenadrine with its various targets triggers distinct intracellular signaling cascades and functional consequences. The following diagrams, generated using the DOT language, illustrate these pathways and mechanisms.

Histamine H1 Receptor Signaling

Orphenadrine, as an H1 receptor antagonist, blocks the Gq-coupled signaling pathway initiated by histamine. This pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to the activation of NF-κB and pro-inflammatory responses.[3][4]

NMDA Receptor Antagonism

Orphenadrine acts as an uncompetitive antagonist at the NMDA receptor. It enters and blocks the open ion channel, preventing the influx of Ca²⁺ that is crucial for synaptic plasticity and pain signaling.[5]

Monoamine Transporter Inhibition

Orphenadrine blocks the reuptake of dopamine and norepinephrine from the synaptic cleft by inhibiting their respective transporters, DAT and NET. This leads to an accumulation of these neurotransmitters in the synapse, enhancing dopaminergic and noradrenergic signaling.

Voltage-Gated Sodium Channel Blockade

Orphenadrine physically obstructs the pore of voltage-gated sodium channels, preventing the influx of sodium ions that is necessary for the propagation of action potentials, particularly in nociceptive neurons. This mechanism is thought to contribute significantly to its analgesic effects.

HERG Potassium Channel Inhibition

Orphenadrine blocks the hERG potassium channel, which is crucial for the repolarization phase of the cardiac action potential. By inhibiting the outward flow of K⁺ ions, orphenadrine can prolong the action potential duration, which is reflected as a QT interval prolongation on an electrocardiogram.

Detailed Experimental Protocols

This section provides an overview of the methodologies used to characterize the interaction of orphenadrine with its key molecular targets.

Radioligand Binding Assay for NMDA Receptors

Objective: To determine the binding affinity (Ki) of orphenadrine for the PCP binding site on the NMDA receptor.

Principle: This is a competitive binding assay where the ability of orphenadrine to displace a radiolabeled ligand, [3H]MK-801, from the NMDA receptor is measured.

Workflow:

Detailed Steps:

-

Membrane Preparation: Homogenize post-mortem human frontal cortex tissue in an appropriate buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [3H]MK-801 and a range of concentrations of orphenadrine. Include control wells for total binding (only [3H]MK-801) and non-specific binding (with a high concentration of a known NMDA receptor antagonist like unlabeled MK-801).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the orphenadrine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channels (NMDA, Nav, hERG)

Objective: To determine the functional inhibition (IC50) of ion channel activity by orphenadrine.

Principle: This technique allows for the recording of ion currents through the entire cell membrane of a single cell expressing the channel of interest. The effect of orphenadrine on these currents is then measured.

Workflow:

Detailed Steps:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) that has been stably or transiently transfected to express the specific ion channel subtype of interest.

-

Patch-Clamp Setup: Place a coverslip with the cultured cells in a recording chamber on the stage of a microscope. Use a micromanipulator to guide a glass micropipette filled with an internal solution to the surface of a single cell.

-

Giga-seal Formation: Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp and Recording: Clamp the membrane potential at a holding potential and apply a series of voltage steps to elicit ion currents through the channels of interest. Record these baseline currents.

-

Drug Application: Perfuse the recording chamber with solutions containing increasing concentrations of orphenadrine.

-

Recording with Drug: At each concentration of orphenadrine, record the ion currents using the same voltage-step protocol.

-

Data Analysis: Measure the peak current amplitude at each drug concentration and normalize it to the baseline current. Plot the percentage of inhibition against the logarithm of the orphenadrine concentration and fit the data to determine the IC50 value.

[3H]-Dopamine Uptake Assay for DAT

Objective: To determine the inhibitory potency (IC50) of orphenadrine on the dopamine transporter.

Principle: This functional assay measures the ability of cells expressing DAT to take up radiolabeled dopamine ([3H]-DA). The inhibitory effect of orphenadrine on this uptake is quantified.

Workflow:

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Facilitation of hERG Activation by Its Blocker: A Mechanism to Reduce Drug-Induced Proarrhythmic Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

From Antihistamine to Antiparkinsonian: A Technical Guide to the Discovery and Synthesis of Orphenadrine from Diphenhydramine

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery and the synthetic pathway from the well-known antihistamine, diphenhydramine (B27), to the versatile therapeutic agent, orphenadrine (B1219630). This document provides a detailed exploration of the chemical transformation, experimental protocols, and a comparative analysis of the pharmacological profiles of these two structurally related molecules.

Introduction: A Tale of Two Molecules

The story of orphenadrine is intrinsically linked to that of diphenhydramine. Both molecules were developed through the pioneering work of George Rieveschl.[1] In 1943, while a professor at the University of Cincinnati, Rieveschl and his student, Fred Huber, first synthesized diphenhydramine.[1] This compound, later famously known as Benadryl, became the first prescription antihistamine approved by the FDA in 1946. Subsequently, during his tenure as the Director of Research at Parke-Davis, Rieveschl led the development of orphenadrine, an analog of diphenhydramine.[1] Orphenadrine is chemically known as o-methyldiphenhydramine, highlighting its direct structural relationship to its predecessor.[2] This simple methylation results in a significant shift in its primary therapeutic application from an antihistamine to a muscle relaxant and antiparkinsonian agent.[1]

Physicochemical and Pharmacokinetic Properties

The addition of a methyl group to the ortho position of one of the phenyl rings in diphenhydramine subtly alters its physicochemical properties, which in turn influences its pharmacokinetic profile.

| Property | Diphenhydramine | Orphenadrine | Reference |

| Molecular Formula | C₁₇H₂₁NO | C₁₈H₂₃NO | [2][3] |

| Molecular Weight | 255.35 g/mol | 269.38 g/mol | [2][3][4] |

| Log P | 3.22 | 3.58 | [4] |

| pKa | 9.00 | 8.87 | [4] |

| Boiling Point | 150-165 °C at 2 mmHg | 195 °C at 12 mmHg | [3][5] |

| Solubility in Water | 3060 mg/L (37 °C) | Sparingly soluble | [2][3] |

| Plasma Protein Binding | ~98% | 95% | [4] |

| Elimination Half-life | 2.4 - 9.3 hours | 13 - 20 hours | [4] |

Synthesis of Orphenadrine from Diphenhydramine

The core transformation from diphenhydramine to orphenadrine is an ortho-selective methylation of one of the phenyl rings. This can be achieved through a Friedel-Crafts alkylation reaction.

Experimental Protocol: Ortho-methylation of Diphenhydramine

This protocol describes a plausible method for the synthesis of orphenadrine via Friedel-Crafts alkylation of diphenhydramine.

Materials:

-

Diphenhydramine

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Chloromethane (CH₃Cl) or other suitable methylating agent

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric Acid (HCl), 1M

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diatomaceous Earth

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet is charged with anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Diphenhydramine is dissolved in the anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath. Anhydrous aluminum chloride is added portion-wise, ensuring the temperature does not rise significantly.

-

Methylation: Chloromethane gas is bubbled through the stirred solution at a controlled rate. Alternatively, a liquid methylating agent can be added dropwise. The reaction mixture is allowed to slowly warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After completion, the reaction mixture is cooled to 0 °C and slowly quenched by the dropwise addition of 1M hydrochloric acid.

-

Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered through a pad of diatomaceous earth, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude orphenadrine can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Expected Yield: While a specific yield for this direct conversion is not widely reported, similar Friedel-Crafts alkylations can have yields ranging from moderate to good, potentially in the range of 40-60%.

Pharmacological Profile and Mechanism of Action

While structurally similar, the pharmacological profiles of diphenhydramine and orphenadrine are distinct, leading to their different clinical applications.

| Feature | Diphenhydramine | Orphenadrine |

| Primary Class | Antihistamine (H1 receptor antagonist) | Muscle Relaxant, Antiparkinsonian Agent |

| Anticholinergic Activity | Strong | Strong |

| NMDA Receptor Antagonism | Weak | Moderate |

| Norepinephrine (B1679862) Reuptake Inhibition | Negligible | Present |

Anticholinergic Signaling Pathway

Both diphenhydramine and orphenadrine are potent anticholinergic agents, blocking muscarinic acetylcholine (B1216132) receptors. This action is responsible for many of their side effects, such as dry mouth and sedation, but also contributes to their therapeutic effects, particularly in the case of orphenadrine for parkinsonism.

Orphenadrine's Additional Mechanisms of Action

Orphenadrine's therapeutic efficacy as a muscle relaxant and in treating Parkinson's disease is attributed to its multi-target mechanism of action, which extends beyond its anticholinergic properties.

Orphenadrine acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[5][6] This action is thought to contribute to its analgesic effects.

Orphenadrine also functions as a norepinephrine reuptake inhibitor (NRI).[7] By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, which may contribute to its mood-elevating and analgesic properties.

Conclusion

The transformation of diphenhydramine into orphenadrine through a simple ortho-methylation represents a fascinating case study in drug development, where a minor structural modification leads to a significant shift in therapeutic application. This technical guide provides a foundational understanding of the discovery, synthesis, and multifaceted pharmacological actions of orphenadrine, offering valuable insights for researchers and professionals in the field of drug discovery and development. The detailed experimental protocol, though based on established chemical principles, provides a strong starting point for the practical synthesis of this important therapeutic agent from its readily available precursor.

References

- 1. Orphenadrine - Wikipedia [en.wikipedia.org]

- 2. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Orphenadrine [drugfuture.com]

- 6. orphenadrine hydrochloride [webbook.nist.gov]

- 7. Orphenadrine Citrate | C24H31NO8 | CID 83823 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Deep Dive into Orphenadrine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orphenadrine (B1219630), a derivative of diphenhydramine (B27), is a clinically significant compound primarily utilized for its muscle relaxant and antiparkinsonian properties. Its therapeutic efficacy is not attributed to a single mechanism but rather to a multifaceted interaction with several key receptors in the central nervous system. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of orphenadrine and its analogs, offering a comprehensive overview for researchers and professionals engaged in drug discovery and development. By dissecting the structural modifications of the orphenadrine scaffold and their impact on biological activity, we aim to illuminate the path for the rational design of novel therapeutics with enhanced potency and selectivity. This document summarizes quantitative pharmacological data, details essential experimental protocols for assessing compound activity, and visualizes the complex signaling pathways and experimental workflows integral to understanding the action of these molecules.

Introduction

Orphenadrine, chemically known as N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine, is a first-generation ethanolamine (B43304) H1-antihistamine that is structurally similar to diphenhydramine.[1] Its clinical applications, however, extend beyond its antihistaminic effects, primarily leveraging its centrally acting muscle relaxant and anticholinergic properties.[2] The therapeutic versatility of orphenadrine stems from its ability to modulate multiple biological targets, earning it the description of a "dirty drug."[1] It functions as a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors, a histamine (B1213489) H1 receptor antagonist, and an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3]

The development of orphenadrine analogs has been driven by the desire to dissect these activities and to develop more selective agents with improved therapeutic profiles and reduced side effects. Understanding the intricate relationship between the chemical structure of these compounds and their biological activity is paramount for advancing this field. This guide will systematically explore the SAR of orphenadrine and its analogs, with a focus on how modifications to the core scaffold influence their affinity and functional activity at key receptor targets.

Structure-Activity Relationship (SAR) of Orphenadrine and Analogs

The core structure of orphenadrine, a diphenylmethoxyethylamine moiety, provides a versatile scaffold for chemical modification. The key structural features that influence its pharmacological profile include the two aromatic rings, the ether linkage, the ethylamino side chain, and the terminal amine group.

General Principles of SAR for Diphenylmethoxyethylamine Derivatives

The SAR of this class of compounds is complex, with subtle structural changes often leading to significant shifts in receptor affinity and selectivity. Some general principles have been established through the study of diphenhydramine and related compounds:

-

Aromatic Rings (Ar1 and Ar2): At least one of the aromatic rings is crucial for activity. Substitution on these rings significantly impacts potency and selectivity.

-

Ether Linkage (X=O): The ether oxygen is a key feature, though it can be replaced by other groups, which alters the compound's properties.

-

Ethylamino Chain: The two-carbon chain between the ether oxygen and the nitrogen atom is generally optimal for high affinity at both muscarinic and histamine H1 receptors.

-

Terminal Amine: A tertiary amine is typically required for potent activity. The nature of the substituents on the nitrogen atom can influence selectivity.

Impact of Aromatic Ring Substitution

The defining structural difference between orphenadrine and its parent compound, diphenhydramine, is the presence of a methyl group on one of the phenyl rings (the ortho-methyl group). This single modification is a prime example of how subtle changes can dramatically alter the pharmacological profile.

-

Ortho-Substitution: The introduction of a methyl group at the ortho position of one of the phenyl rings, as seen in orphenadrine, is a critical determinant of its anticholinergic and NMDA receptor antagonist activities.

-

Para-Substitution: In contrast, substitution at the para position of the phenyl ring can influence antihistaminic activity. For instance, the p-Cl-Ph and 2-pyridyl aryl groups are features of the potent antihistamine, carbinoxamine.[4]

-

Unsubstituted Phenyl Rings: Diphenhydramine, with its two unsubstituted phenyl rings, exhibits a more balanced profile of antihistaminic and anticholinergic effects.

Modifications of the Amine Group

The nature of the substituents on the terminal nitrogen atom plays a crucial role in the activity and selectivity of orphenadrine analogs.

-

N-Demethylation: The primary metabolites of orphenadrine, N-demethylorphenadrine (tofenacin) and N,N-didemethylorphenadrine, are pharmacologically active. Tofenacin, in particular, retains significant biological activity.

-

Quaternization: Conversion of the tertiary amine to a quaternary ammonium (B1175870) salt generally enhances anticholinergic potency but restricts passage across the blood-brain barrier, thereby reducing central nervous system side effects.

Quantitative Data Presentation

To facilitate a clear comparison of the pharmacological profiles of orphenadrine and its key analogs, the following tables summarize the available quantitative data from various in vitro studies.

Table 1: Antimuscarinic Activity of Orphenadrine and Related Compounds

| Compound | Receptor Subtype | Assay Type | pA2 | Reference |

| Diphenhydramine | M3 (guinea pig trachea) | Functional Assay | 6.2 ± 0.1 | [3] |

| Desloratadine | M3 (swine airway mucus gland cells) | Functional Assay | 6.4 | [3] |

| Atropine | M3 (swine airway mucus gland cells) | Functional Assay | 9.4 ± 0.1 | [3] |

| 4-DAMP | M3 (swine airway mucus gland cells) | Functional Assay | 8.6 ± 0.1 | [3] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Histamine H1 Receptor Antagonist Activity of Related Antihistamines

| Compound | Receptor | Assay Type | pA2 | Reference |

| Cyproheptadine | H1 (guinea pig trachealis muscle) | Functional Assay | 8.2 ± 0.4 | [5] |

| Promethazine | H1 (guinea pig trachealis muscle) | Functional Assay | >7.0 | [5] |

| Desloratadine | H1 (guinea pig trachealis muscle) | Functional Assay | >7.0 | [5] |

| Diphenhydramine | H1 (guinea pig trachealis muscle) | Functional Assay | 6.8 ± 0.1 | [5] |

Table 3: NMDA Receptor Antagonist Activity of Orphenadrine

| Compound | Receptor Site | Assay Type | Ki (µM) | IC50 (µM) | Reference |

| Orphenadrine | PCP binding site | [3H]MK-801 Binding | 6.0 ± 0.7 | - | [6] |

| Orphenadrine | Open channel block | Patch Clamp | - | 16.2 ± 1.6 | [6] |

Ki (inhibitor constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

The quantitative data presented above are derived from specific and rigorous experimental methodologies. Understanding these protocols is essential for interpreting the data and for designing future SAR studies.

Radioligand Binding Assays for Muscarinic and Histamine Receptors

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of test compounds for muscarinic or histamine H1 receptors.

Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand (e.g., [3H]quinuclidinyl benzilate for muscarinic receptors or [3H]mepyramine for H1 receptors) for binding to a receptor preparation (e.g., tissue homogenates or cell membranes expressing the receptor).

Generalized Protocol:

-

Receptor Preparation: A source of the target receptor is prepared. This can be a homogenate of a tissue known to be rich in the receptor (e.g., guinea pig ileum for muscarinic receptors) or membranes from cultured cells engineered to express a specific receptor subtype.

-

Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Functional Assays for Anticholinergic and Antihistaminic Activity (e.g., Guinea Pig Trachealis Muscle Contraction)

Functional assays measure the effect of a compound on the physiological response induced by a receptor agonist.

Objective: To determine the functional antagonist potency (pA2) of test compounds at muscarinic or histamine H1 receptors.

Principle: This assay measures the ability of an antagonist to inhibit the contraction of an isolated tissue (e.g., guinea pig trachealis muscle) induced by an agonist (e.g., carbachol (B1668302) for muscarinic receptors or histamine for H1 receptors).

Generalized Protocol:

-

Tissue Preparation: A strip of guinea pig trachealis muscle is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Contraction Measurement: The muscle is connected to an isometric force transducer to record changes in tension.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve to the agonist is generated to establish a baseline response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist for a predetermined period.

-

Shifted Agonist Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

-

Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. This process is repeated with several concentrations of the antagonist. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild regression line provides the pA2 value.

Patch-Clamp Electrophysiology for NMDA Receptor Antagonism

Patch-clamp electrophysiology is a powerful technique for studying the effects of compounds on ion channel function.

Objective: To characterize the mechanism and potency of NMDA receptor antagonists.

Principle: This technique allows for the measurement of ion currents flowing through single ion channels or across the entire cell membrane of a neuron. For NMDA receptors, the assay measures the blockade of the inward current induced by the application of NMDA and its co-agonist, glycine (B1666218).

Generalized Protocol:

-

Cell Culture: Neurons expressing NMDA receptors (e.g., cultured superior colliculus neurons) are used.

-

Patch-Clamp Recording: A glass micropipette with a very small tip opening is used to form a high-resistance seal with the cell membrane (gigaseal). This allows for the recording of whole-cell currents.

-

NMDA Receptor Activation: The cell is voltage-clamped at a negative holding potential (e.g., -70 mV), and a solution containing NMDA and glycine is applied to activate the NMDA receptors, inducing an inward current.

-

Antagonist Application: The test compound is applied at various concentrations, and the reduction in the NMDA-induced current is measured.

-

Data Analysis: The IC50 value for the blockade of the NMDA receptor current is determined by plotting the percentage of inhibition versus the logarithm of the antagonist concentration. The voltage-dependency of the block can also be assessed by measuring the inhibition at different holding potentials.

Signaling Pathways and Experimental Workflows

The diverse pharmacological effects of orphenadrine and its analogs are a direct consequence of their interaction with multiple signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for a comprehensive understanding.

Muscarinic Acetylcholine Receptor Signaling

Orphenadrine acts as a non-selective antagonist at muscarinic acetylcholine receptors. The diagram below illustrates the general signaling pathway for Gq-coupled muscarinic receptors (M1, M3, M5), which are important targets for anticholinergic drugs.

Caption: Muscarinic receptor signaling pathway antagonism by orphenadrine.

Histamine H1 Receptor Signaling

As a first-generation antihistamine, orphenadrine blocks the action of histamine at H1 receptors, which are also Gq-coupled.

Caption: Histamine H1 receptor signaling pathway antagonism by orphenadrine.

NMDA Receptor Antagonism Workflow

The uncompetitive antagonism of NMDA receptors by orphenadrine is a key aspect of its mechanism of action. The following diagram illustrates a typical experimental workflow for investigating this activity.

Caption: Experimental workflow for determining NMDA receptor antagonism.

Conclusion

The structure-activity relationship of orphenadrine and its analogs is a testament to the profound impact of subtle chemical modifications on pharmacological activity. The addition of a single methyl group to the diphenhydramine scaffold gives rise to a compound with a distinct therapeutic profile, highlighting the importance of steric and electronic factors in receptor-ligand interactions. While orphenadrine's "dirty drug" profile contributes to its therapeutic efficacy in complex conditions like muscle spasms and parkinsonism, it also presents challenges in terms of side effects.

Future research in this area should focus on the synthesis and evaluation of novel analogs with enhanced selectivity for specific receptor subtypes. A deeper understanding of the structural determinants of affinity and functional activity at muscarinic, histamine, and NMDA receptors will be instrumental in the rational design of new chemical entities with improved therapeutic indices. The experimental protocols and signaling pathway visualizations provided in this guide offer a foundational framework for researchers to build upon in their quest for more effective and safer therapeutics derived from the orphenadrine scaffold. The continued exploration of the SAR of these compounds holds significant promise for the development of next-generation muscle relaxants, antiparkinsonian agents, and other centrally acting drugs.

References

- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nefopam, an analogue of orphenadrine, protects against both NMDA receptor-dependent and independent veratridine-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Orphenadrine's Binding Affinity for Muscarinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of orphenadrine's binding affinity for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and laboratory workflows.

Quantitative Binding Affinity Data

Orphenadrine (B1219630), a tertiary amine antimuscarinic agent, exhibits a distinct binding profile across the five human muscarinic acetylcholine receptor subtypes. The following table summarizes the equilibrium dissociation constants (Kd) for orphenadrine at each receptor subtype, providing a clear comparison of its binding affinities. Lower Kd values are indicative of higher binding affinity.

| Receptor Subtype | Orphenadrine Kd (nM) |

| M1 | 48[1] |

| M2 | 213[1] |

| M3 | 120[1] |

| M4 | 170[1] |

| M5 | 129[1] |

Table 1: Binding affinities (Kd) of orphenadrine for the five human muscarinic acetylcholine receptor subtypes expressed in CHO-K1 cells.[1]

The data clearly indicates that orphenadrine possesses the highest affinity for the M1 receptor subtype, with progressively lower affinities for the M5, M3, M4, and M2 subtypes, respectively. This profile suggests a degree of selectivity for the M1 receptor.

Experimental Protocols

The determination of orphenadrine's binding affinity for muscarinic receptors is typically achieved through in vitro radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.[2] Below are detailed methodologies for performing such experiments.

Radioligand Competition Binding Assay

This is a common method used to determine the affinity (Ki) of an unlabeled compound (in this case, orphenadrine) by measuring its ability to compete off a radiolabeled ligand that has a known high affinity for the receptor.

2.1.1. Materials

-

Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[1][3][4]

-

Radioligand: A non-selective muscarinic antagonist with high affinity, typically [³H]-N-methylscopolamine ([³H]-NMS).[3][5]

-

Unlabeled Competitor: Orphenadrine citrate (B86180) or hydrochloride of high purity.

-

Assay Buffer: Typically a buffered saline solution (e.g., Phosphate-Buffered Saline, PBS) at a physiological pH of 7.4.

-

Non-specific Binding Control: A high concentration of a non-selective muscarinic antagonist, such as atropine (B194438) (e.g., 1 µM), to determine the amount of radioligand binding to non-receptor sites.

-

Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand via filtration through glass fiber filters.[3][6]

-

Scintillation Counter: To measure the radioactivity retained on the filters.[3][6]

2.1.2. Procedure

-

Membrane Preparation: CHO-K1 cells expressing the muscarinic receptor subtype of interest are harvested, and a crude membrane fraction is prepared through homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, triplicate wells are set up for total binding, non-specific binding, and a range of concentrations of orphenadrine.

-

Incubation:

-

To each well, add the cell membrane preparation.

-

Add a fixed concentration of the radioligand (e.g., [³H]-NMS) to all wells. The concentration is typically chosen to be close to its Kd value for the receptor.

-

For non-specific binding wells, add a saturating concentration of atropine.

-

For the competition curve, add serially diluted concentrations of orphenadrine.

-

The plate is then incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[3]

-

-

Termination and Filtration: The binding reaction is terminated by rapid filtration of the contents of each well through a glass fiber filter mat using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.[3]

-

Radioactivity Measurement: The filter discs are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The raw data (counts per minute, CPM) is used to calculate the amount of specifically bound radioligand at each orphenadrine concentration. These data are then plotted as a competition curve (specific binding vs. log of orphenadrine concentration). The IC50 value (the concentration of orphenadrine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value for orphenadrine is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems.[7] The five subtypes are broadly classified into two major signaling pathways based on their G protein coupling.[8]

-

M1, M3, and M5 Receptors: These receptors primarily couple to G proteins of the Gq/11 family.[8] Upon activation by an agonist, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to G proteins of the Gi/o family.[8] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

Orphenadrine, as a muscarinic antagonist, blocks the binding of acetylcholine to these receptors, thereby inhibiting these downstream signaling cascades.

Figure 1. Simplified signaling pathways of muscarinic acetylcholine receptors and the antagonistic action of orphenadrine.

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand competition binding assay to determine the binding affinity of a test compound like orphenadrine.

Figure 2. General workflow of a radioligand competition binding assay.

References

- 1. caymanchem.com [caymanchem.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential regulation of muscarinic M1 receptors by orthosteric and allosteric ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

Orphenadrine as an N-Methyl-D-Aspartate (NMDA) Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orphenadrine (B1219630), a drug with a long history of use as a muscle relaxant and antiparkinsonian agent, also exhibits significant activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. This technical guide provides an in-depth analysis of the molecular interactions, quantitative pharmacology, and functional consequences of orphenadrine's engagement with the NMDA receptor. Detailed experimental protocols for key assays are provided, alongside visualizations of the underlying signaling pathways, to offer a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential and mechanistic intricacies of orphenadrine and related compounds.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate (B1630785) receptor in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[1] However, its overactivation is implicated in a range of neuropathological conditions, including neurodegenerative diseases and excitotoxicity.[2] Orphenadrine has been identified as an uncompetitive antagonist of the NMDA receptor, a mechanism that contributes to its pharmacological profile.[3][4] This guide delves into the core aspects of this antagonism, presenting key data and methodologies for its investigation.

Mechanism of Action of Orphenadrine at the NMDA Receptor

Orphenadrine functions as an uncompetitive, open-channel blocker of the NMDA receptor.[3][4] This means that it binds to a site within the ion channel pore only when the receptor is activated by its co-agonists, glutamate and glycine (B1666218) (or D-serine). By physically occluding the channel, orphenadrine prevents the influx of Ca²⁺ and Na⁺ ions, thereby attenuating the downstream signaling cascades initiated by receptor activation.[5]

The binding site for orphenadrine within the NMDA receptor channel is the phencyclidine (PCP) site.[3][4] This is the same binding site utilized by other well-known uncompetitive antagonists such as MK-801 and ketamine.[6] The interaction of orphenadrine with the NMDA receptor is also characterized by its voltage-dependent nature, meaning the degree of channel block is influenced by the membrane potential.[3]

Quantitative Pharmacological Data

The interaction of orphenadrine with the NMDA receptor has been quantified through various in vitro assays. The following tables summarize the key binding affinity and kinetic parameters reported in the literature.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| Kᵢ | 6.0 ± 0.7 µM | Human (Postmortem Frontal Cortex) | [³H]MK-801 Binding Assay | [3] |

| IC₅₀ | 16.2 ± 1.6 µM | Rat (Cultured Superior Colliculus Neurons) | Patch-Clamp Electrophysiology | [3] |

| Kₑ | 17.2 µM | Rat (Cultured Superior Colliculus Neurons) | Patch-Clamp Electrophysiology | [3] |

Table 1: Binding Affinity and Potency of Orphenadrine at the NMDA Receptor

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| Kₒₙ | 0.013 ± 0.002 x 10⁶ M⁻¹s⁻¹ | Rat (Cultured Superior Colliculus Neurons) | Patch-Clamp Electrophysiology | [3] |

| Kₒff | 0.230 ± 0.004 s⁻¹ | Rat (Cultured Superior Colliculus Neurons) | Patch-Clamp Electrophysiology | [3] |

Table 2: Kinetic Parameters of Orphenadrine Interaction with the NMDA Receptor Channel

Experimental Protocols

[³H]MK-801 Competition Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of orphenadrine for the PCP binding site of the NMDA receptor in human cortical tissue.

4.1.1. Materials

-

Postmortem human frontal cortex tissue

-

Homogenization Buffer: 5 mM Tris-HCl, pH 7.4

-

Assay Buffer: 5 mM Tris-HCl, pH 7.4

-

[³H]MK-801 (radioligand)

-

Non-labeled MK-801 (for non-specific binding)

-

Orphenadrine (test compound)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

4.1.2. Tissue Preparation

-

Thaw frozen human frontal cortex tissue on ice.

-

Homogenize the tissue in ice-cold homogenization buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

4.1.3. Assay Procedure

-

In test tubes, add assay buffer, [³H]MK-801 (at a final concentration near its Kₑ, e.g., 5 nM), and varying concentrations of orphenadrine.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of non-labeled MK-801 (e.g., 10 µM).

-

Initiate the binding reaction by adding the membrane homogenate (final protein concentration ~0.2 mg/mL).

-

Incubate the tubes at 25°C for 180 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4.1.4. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the orphenadrine concentration.

-

Determine the IC₅₀ value (the concentration of orphenadrine that inhibits 50% of specific [³H]MK-801 binding) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of [³H]MK-801 and Kₑ is its dissociation constant.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol outlines the methodology for assessing the functional antagonism of NMDA receptor-mediated currents by orphenadrine in cultured neurons.

4.2.1. Materials

-

Cultured neurons (e.g., superior colliculus neurons)

-

External (extracellular) solution: e.g., 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM glycine, pH 7.3 with NaOH.

-

Internal (pipette) solution: e.g., 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, pH 7.2 with CsOH.

-

NMDA (agonist)

-

Orphenadrine (test compound)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass pipettes (for patch electrodes)

4.2.2. Recording Procedure

-

Prepare patch pipettes from borosilicate glass capillaries, with a resistance of 3-7 MΩ when filled with internal solution.

-

Culture neurons on coverslips and place a coverslip in the recording chamber perfused with external solution.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Apply NMDA (e.g., 100 µM) to the neuron to evoke an inward current.

-

After a stable baseline current is established, co-apply NMDA with varying concentrations of orphenadrine.

-

To study voltage-dependence, record NMDA-evoked currents at a range of holding potentials.

-

To determine kinetic parameters (Kₒₙ and Kₒff), analyze the onset and offset of the block by orphenadrine.

4.2.3. Data Analysis

-

Measure the amplitude of the steady-state NMDA-evoked current in the absence and presence of different concentrations of orphenadrine.

-

Construct a concentration-response curve and determine the IC₅₀ value.

-

Analyze the time course of the current block at different orphenadrine concentrations to calculate the association rate (Kₒₙ).

-

Analyze the time course of the recovery from block upon washout of orphenadrine to determine the dissociation rate (Kₒff).

Signaling Pathways and Visualizations

The antagonism of NMDA receptors by orphenadrine has significant downstream consequences by inhibiting the influx of calcium, a critical second messenger. This blockade can modulate a variety of signaling pathways, including those involved in synaptic plasticity and cell survival.

Orphenadrine's Mechanism of Action at the NMDA Receptor

The following diagram illustrates the uncompetitive antagonism of the NMDA receptor by orphenadrine.

Caption: Orphenadrine's uncompetitive antagonism of the NMDA receptor.

Experimental Workflow for [³H]MK-801 Binding Assay

The logical flow of the competitive binding assay is depicted below.

Caption: Workflow for determining orphenadrine's binding affinity.

Downstream Signaling Cascade Affected by Orphenadrine

Orphenadrine's blockade of NMDA receptor-mediated Ca²⁺ influx can inhibit the activation of downstream signaling pathways, such as the Ras-ERK-CREB pathway, which is crucial for gene expression related to synaptic plasticity and cell survival.[7][8]

Caption: Inhibition of the NMDA-Ras-ERK-CREB pathway by orphenadrine.

Conclusion

Orphenadrine's role as an uncompetitive NMDA receptor antagonist is a key facet of its pharmacological identity. The data and methodologies presented in this guide provide a robust framework for understanding and further investigating this interaction. For drug development professionals, the moderate affinity and fast kinetics of orphenadrine at the NMDA receptor may offer a desirable profile, potentially avoiding the more severe side effects associated with high-affinity, slow-offset NMDA receptor antagonists. Further research into the subunit selectivity and in vivo consequences of orphenadrine's NMDA receptor antagonism is warranted to fully elucidate its therapeutic potential in a range of neurological and psychiatric disorders.

References

- 1. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Orphenadrine prevents 3-nitropropionic acid-induced neurotoxicity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | CREB1 phosphorylation through NMDA receptor-mediated activation of RAS signaling [reactome.org]

- 8. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

Orphenadrine's Historical Role in Parkinson's Disease: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prior to the advent of levodopa (B1675098), the therapeutic landscape for Parkinson's disease was vastly different, relying on a limited armamentarium of drugs to manage the debilitating motor symptoms of the disease. Among these, orphenadrine (B1219630), a drug with a multifaceted pharmacological profile, held a significant place. This technical guide provides an in-depth exploration of the historical use of orphenadrine in the treatment of Parkinson's disease, focusing on its mechanisms of action, clinical efficacy as documented in early studies, and the experimental methodologies used to elucidate its effects.

Mechanisms of Action: A Multi-Target Approach

Orphenadrine's therapeutic effects in Parkinson's disease were not attributed to a single mechanism but rather to its engagement with multiple neurotransmitter systems within the basal ganglia. This "dirty drug" profile, as it is sometimes called, provided symptomatic relief by modulating the delicate balance of neurotransmitters disrupted by the loss of dopaminergic neurons.[1]

The primary mechanisms of action identified for orphenadrine include:

-

Anticholinergic Activity: Orphenadrine is a nonselective antagonist of muscarinic acetylcholine (B1216132) receptors.[2] In the parkinsonian state, the depletion of dopamine (B1211576) in the striatum leads to a relative overactivity of the cholinergic system, contributing to tremor and rigidity.[3][4] By blocking muscarinic receptors, orphenadrine helped to restore a more balanced state between the dopaminergic and cholinergic systems.[5]

-

NMDA Receptor Antagonism: Orphenadrine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][6] Overactivity of the glutamatergic system, particularly through the subthalamic nucleus, is another key feature of the parkinsonian brain, contributing to motor dysfunction.[7][8] By antagonizing NMDA receptors, orphenadrine could modulate this excessive glutamatergic transmission.

-

Histamine (B1213489) H1 Receptor Antagonism: As a derivative of the first-generation antihistamine diphenhydramine, orphenadrine also possesses histamine H1 receptor blocking properties.[9] While the precise role of this action in alleviating parkinsonian symptoms is less defined, it may have contributed to its overall effects, potentially through sedative properties or other central mechanisms.

Historical Clinical Efficacy: A Qualitative Picture

Early clinical trials of orphenadrine in Parkinson's disease, primarily conducted in the 1950s and 1960s, provide a largely qualitative assessment of its efficacy. While these studies often lack the rigorous quantitative methodologies of modern clinical trials, they consistently reported symptomatic improvement in patients.

| Study (Year) | Dosage | Reported Efficacy | Side Effects |

| Doshay and Constable (1957)[10] | 50 mg three times daily | Improvement in tremor and rigidity. | Dry mouth, blurred vision, mild confusion. |

| Strang (1965)[11][12] | Not specified | Relief in 33% to 37% of patients for tremor, rigidity, and akinesia after 24 months. | Not detailed. |

| General Clinical Use[13][14] | Varies | Helpful for tremor and dystonia, particularly in younger patients. | Cognitive slowing, confusion, hallucinations (especially in patients over 70), dry mouth, blurred vision, constipation, urinary retention. |

A 1971 controlled clinical trial comparing levodopa and orphenadrine hydrochloride provided further insights, although specific quantitative data on orphenadrine's standalone efficacy is limited in the abstract.[15] A review of anticholinergic use in Parkinson's disease highlighted that while effective for improving motor function, their use is often limited by neuropsychiatric and cognitive adverse events.[5] Another study noted that in a double-blind crossover trial on patients with neuroleptic-induced parkinsonism, 61% showed signs of Parkinsonism, and of those, 25 out of 40 responded favorably to orphenadrine.[16]

Experimental Protocols in Preclinical Research

To understand the mechanisms underlying orphenadrine's effects, researchers utilized various animal models of Parkinson's disease. These models aimed to replicate the neurochemical and behavioral hallmarks of the condition.

Haloperidol-Induced Catalepsy in Rats

One of the earliest and most common models involved inducing catalepsy in rats with the dopamine D2 receptor antagonist, haloperidol. This model mimics the akinesia and rigidity seen in Parkinson's disease.

Experimental Workflow:

Methodology:

-

Animal Model: Male Wistar rats were typically used.

-

Induction of Catalepsy: Haloperidol (e.g., 1 mg/kg) was administered intraperitoneally (i.p.) to induce a cataleptic state, characterized by the animal's inability to correct an externally imposed posture.[17][18]

-

Drug Administration: Orphenadrine was administered at various doses, typically i.p., either before or after the induction of catalepsy. A control group received a vehicle injection.

-

Behavioral Assessment: The "bar test" was a common method to quantify catalepsy. The rat's forepaws were placed on a horizontal bar, and the latency to remove them and step down was measured.[19][20] A longer latency indicated a more severe cataleptic state.

-

Data Analysis: The descent latencies of the orphenadrine-treated group were compared to the control group to determine if orphenadrine could reverse or prevent the cataleptic behavior.

Signaling Pathways Modulated by Orphenadrine

The therapeutic effects of orphenadrine in Parkinson's disease can be understood by examining its influence on the dysregulated signaling pathways within the basal ganglia. The loss of dopamine from the substantia nigra pars compacta (SNc) disrupts the balance between the direct and indirect pathways, leading to excessive inhibition of the thalamus and subsequent motor deficits.

Cholinergic-Dopaminergic Imbalance

In a healthy state, dopamine and acetylcholine maintain a delicate balance in the striatum. Dopamine, acting on D2 receptors on medium spiny neurons (MSNs) of the indirect pathway, inhibits their activity. In Parkinson's disease, the loss of this dopaminergic inhibition leads to a state of cholinergic overactivity.

Orphenadrine, by blocking muscarinic acetylcholine receptors on MSNs, directly counteracts this cholinergic hyperactivity, helping to re-establish a more normal level of striatal output.

Modulation of the Indirect Pathway

The overactivity of the indirect pathway is a key contributor to the motor symptoms of Parkinson's disease. This pathway involves the striatum, globus pallidus externa (GPe), subthalamic nucleus (STN), and globus pallidus interna (GPi)/substantia nigra pars reticulata (SNr). Orphenadrine's multi-target action influences this pathway at several points.

-

At the Striatum: As an anticholinergic, orphenadrine reduces the excitatory influence of acetylcholine on the D2 receptor-expressing MSNs of the indirect pathway. This leads to a decrease in their inhibitory output to the GPe.

-

At the Subthalamic Nucleus: As an NMDA receptor antagonist, orphenadrine can dampen the excessive excitatory glutamatergic output from the STN to the GPi/SNr.[21]

By these combined actions, orphenadrine helped to reduce the overall inhibitory output from the GPi/SNr to the thalamus, thereby disinhibiting the motor cortex and alleviating motor symptoms.

Conclusion

Orphenadrine occupied a crucial niche in the management of Parkinson's disease in the pre-levodopa era. Its unique combination of anticholinergic, NMDA antagonistic, and antihistaminic properties provided a multi-pronged approach to symptom management. While its use has largely been superseded by more effective and targeted therapies, a historical understanding of orphenadrine's role offers valuable insights into the complex neurochemistry of Parkinson's disease and the evolution of its treatment. The early clinical and preclinical studies, despite their methodological limitations by modern standards, laid the groundwork for our current understanding of the interplay between the dopaminergic, cholinergic, and glutamatergic systems in the basal ganglia. This historical perspective remains relevant for researchers and drug development professionals exploring novel therapeutic strategies for this complex neurodegenerative disorder.

References

- 1. Orphenadrine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Combined levodopa-anticholinergic therapy in the treatment of Parkinson's disease. Effect on levodopa bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The use of antipsychotic and anticholinergic antiparkinson drugs in Norway after the withdrawal of orphenadrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticholinergics for symptomatic management of Parkinson´s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rationale for and use of NMDA receptor antagonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Systemic administration of NMDA and AMPA receptor antagonists reverses the neurochemical changes induced by nigrostriatal denervation in basal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-methyl-D-aspartate antagonists in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The use of antipsychotic and anticholinergic antiparkinson drugs in Norway after the withdrawal of orphenadrine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Parkinson’s Disease: A Review of Drug Trials [ouci.dntb.gov.ua]

- 11. Orphenadrine ("Disipal") in the treatment of Parkinsonism: a two-year study of 150 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. movementdisorders.org [movementdisorders.org]

- 13. Anticholinergic Drugs | Parkinson's Foundation [parkinson.org]

- 14. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]